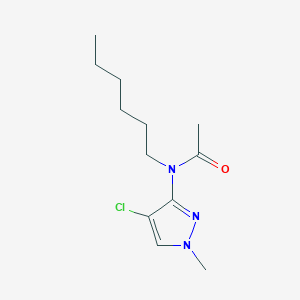
N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro-substituted pyrazole ring and a hexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the chloro substituent.
N-alkylation: The chloro-substituted pyrazole is then subjected to N-alkylation with hexylamine to form the desired N-hexylacetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Agrochemicals: Pyrazole derivatives are often used in the development of pesticides and herbicides.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways and molecular interactions depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide: can be compared with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexylacetamide moiety. This structural feature may confer distinct biological activities and physicochemical properties compared to other similar compounds.
Properties
CAS No. |
63127-98-0 |
|---|---|
Molecular Formula |
C12H20ClN3O |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
N-(4-chloro-1-methylpyrazol-3-yl)-N-hexylacetamide |
InChI |
InChI=1S/C12H20ClN3O/c1-4-5-6-7-8-16(10(2)17)12-11(13)9-15(3)14-12/h9H,4-8H2,1-3H3 |
InChI Key |
RTZHCIDBYROUTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NN(C=C1Cl)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















